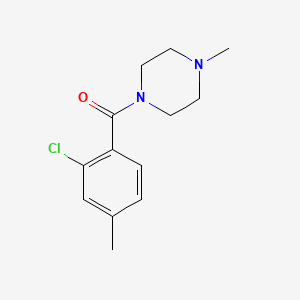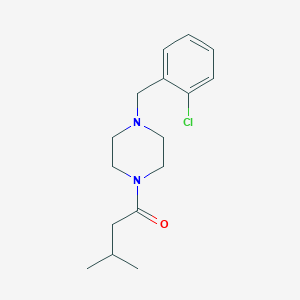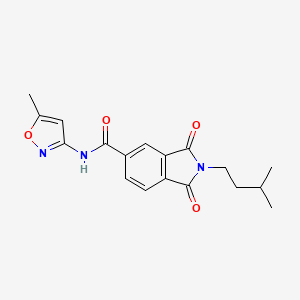
1-(3-phenylpropanoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-phenylpropanoyl)-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mechanism of Action
The exact mechanism of action of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and memory formation, and by enhancing its activity, this compound may improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increasing the release of certain neurotransmitters such as acetylcholine and dopamine. Additionally, this compound has been shown to have analgesic effects, reducing pain perception in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its well-established safety profile. This compound has been extensively studied and has been shown to have minimal toxicity and side effects. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using this compound in lab experiments is its specificity. Because this compound acts on the NMDA receptor, it may not be useful for studying other biological processes that do not involve this receptor. Additionally, this compound may not be effective in all animal models or under all experimental conditions.
Future Directions
There are a number of potential future directions for research involving 1-(3-phenylpropanoyl)-4-piperidinecarboxamide. One area of interest is the use of this compound as a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, this compound may be useful in the development of new pain management therapies or as a tool for studying the mechanisms of drug addiction and withdrawal.
In conclusion, this compound is a valuable tool for scientific research, with a well-established safety profile and a variety of biochemical and physiological effects. While there are limitations to its use, this compound has the potential to be used in a wide range of research applications and may lead to new insights into the mechanisms of various biological processes.
Synthesis Methods
1-(3-phenylpropanoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of piperidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a carboxylic acid to form this compound.
Scientific Research Applications
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. This compound has been shown to enhance the activity of certain neurotransmitters, which can lead to improved cognitive function and memory. Additionally, this compound has been used as a tool to study the mechanisms of drug addiction and withdrawal, and has been shown to reduce the severity of withdrawal symptoms in animal models.
properties
IUPAC Name |
1-(3-phenylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAEQQDQMILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)

![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

